![molecular formula C19H11N3O2 B15249952 5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one CAS No. 143370-23-4](/img/structure/B15249952.png)
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of quinolino-phenanthrolines, which are known for their complex ring structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline and phenanthroline precursors, followed by their coupling under specific conditions. Common reagents used in the synthesis include methoxy-substituted aromatic compounds, catalysts, and solvents that facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenanthroline derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9H-Quinolino[3,2,1-k]phenothiazine
- 5-Methoxy-5,9-diphenyl-5H,9H-quinolino[3,2,1-de]acridine
Uniqueness
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
143370-23-4 |
|---|---|
Molecular Formula |
C19H11N3O2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
6-methoxy-2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(21),2,4,6,8,10,12,14(19),15,17-decaen-20-one |
InChI |
InChI=1S/C19H11N3O2/c1-24-10-4-5-14-13(9-10)11-6-8-21-17-15(11)18(22-14)19(23)12-3-2-7-20-16(12)17/h2-9H,1H3 |
InChI Key |
LSUJEFUOJJOYDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C=CN=C4C3=C(C(=O)C5=C4N=CC=C5)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


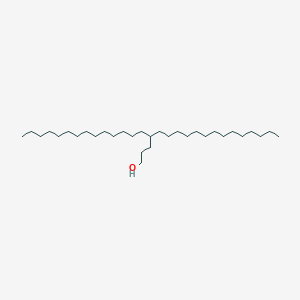


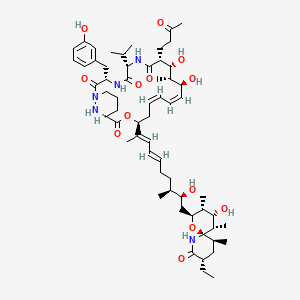
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
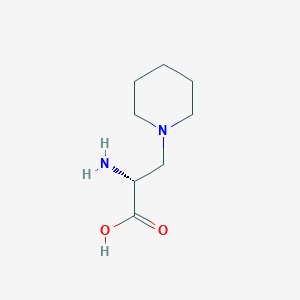
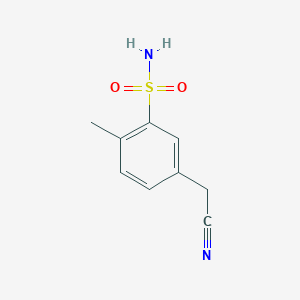
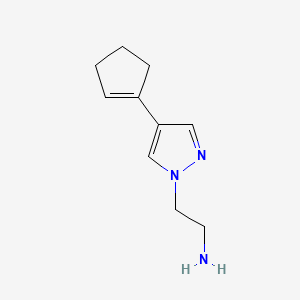
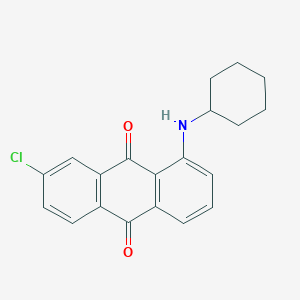
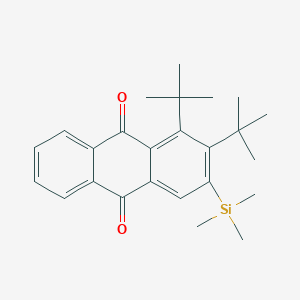
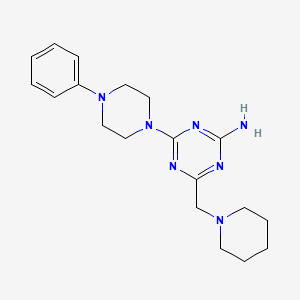
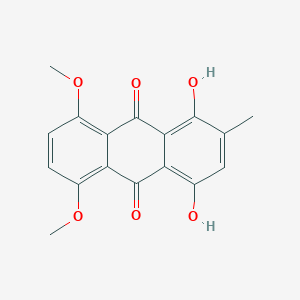
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
